molecular formula C14H13ClFN3O B15317424 5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride

5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride

Cat. No.: B15317424
M. Wt: 293.72 g/mol
InChI Key: OOUDSLRPPOUBPB-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a benzodiazole derivative with a 4-fluorobenzylamino substituent at position 5 and a ketone group in the dihydrobenzodiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound’s molecular formula is inferred as C₁₄H₁₃FN₃O·HCl, with a molecular weight of approximately 294.74 g/mol (based on similar analogs) . Its CAS number is 871801-99-9, and it is supplied by at least three manufacturers, indicating its relevance in research .

The 4-fluorobenzyl group contributes to its electronic profile, where fluorine’s electronegativity may enhance dipole interactions and metabolic stability. The benzodiazole core facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets .

Properties

Molecular Formula

C14H13ClFN3O

Molecular Weight

293.72 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one;hydrochloride

InChI

InChI=1S/C14H12FN3O.ClH/c15-10-3-1-9(2-4-10)8-16-11-5-6-12-13(7-11)18-14(19)17-12;/h1-7,16H,8H2,(H2,17,18,19);1H

InChI Key

OOUDSLRPPOUBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
5-{[(4-Fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one HCl 4-Fluorobenzyl C₁₄H₁₃FN₃O·HCl ~294.74 Enhanced solubility (HCl salt), strong dipole interactions
5-{[(4-Chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one 4-Chlorobenzyl C₁₄H₁₃ClN₃O 282.73 Higher lipophilicity; potential for stronger van der Waals interactions
5-{[(4-Methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one 4-Methoxybenzyl C₁₅H₁₆N₃O₂ 282.31 Methoxy group increases electron density; may alter metabolic pathways
5-{[(3,4-Difluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one 3,4-Difluorobenzyl C₁₄H₁₂F₂N₃O 275.25 Increased lipophilicity; potential for improved CNS penetration

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 4-fluorobenzyl group offers a balance between electronegativity and steric bulk compared to the bulkier 4-chloro analog. Fluorine’s smaller size may improve target selectivity .
  • Methoxy Substitution : The 4-methoxy analog’s electron-donating group could reduce oxidative metabolism but may decrease binding affinity to receptors requiring hydrophobic interactions .
  • Difluoro Substitution : The 3,4-difluoro analog’s higher lipophilicity may enhance membrane permeability but could reduce aqueous solubility .
Functional Analogues with Modified Side Chains
Compound Name Structure Modification Molecular Formula Key Properties
Domperidone (5-chloro-1-{1-[3-(2-oxo-benzodiazol-1-yl)propyl]piperidin-4-yl}-benzodiazol-2-one) Piperidinyl-propyl side chain C₂₂H₂₄ClN₅O₂ Dopamine D₂/D₃ receptor antagonist; used as an antiemetic
1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one HCl Aminoethyl side chain C₉H₁₂ClN₃O Strong hydrogen bonding due to NH₂ group; potential for peptide-like binding
Flibanserin hydrochloride (1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-benzodiazol-2-one HCl) Piperazinyl-ethyl side chain C₂₀H₂₁F₃N₄O·HCl 5-HT1A agonist/5-HT2A antagonist; treats hypoactive sexual desire

Key Observations :

  • Domperidone : The piperidinyl-propyl chain and chlorine substituent confer dopamine receptor antagonism, unlike the target compound’s simpler structure .
  • Aminoethyl Side Chain: The NH₂ group in 1-(2-aminoethyl)-benzodiazol-2-one enhances polar interactions but may reduce blood-brain barrier penetration compared to the 4-fluorobenzyl group .
  • Flibanserin : The trifluoromethylphenyl-piperazinyl moiety enables dual serotonergic activity, highlighting how side-chain complexity expands pharmacological profiles .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 4-Chloro Analog Domperidone
Solubility High (due to HCl salt) Moderate (neutral form) Low (requires formulation)
LogP ~2.5 (estimated) ~3.1 4.2
Metabolic Stability High (fluorine reduces oxidation) Moderate (chlorine inert) Low (extensive CYP3A4 metabolism)

Key Insights :

  • The hydrochloride salt of the target compound improves bioavailability compared to neutral analogs.
  • Fluorine’s electron-withdrawing effect may reduce CYP-mediated metabolism, enhancing half-life .

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

Reaction of o-phenylenediamine with urea or phosgene under controlled conditions yields the benzodiazol-2-one ring. For example, 5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 95-23-8) is synthesized via nitration followed by catalytic hydrogenation. Key steps include:

  • Nitration : Treatment of o-phenylenediamine with nitric acid introduces a nitro group at position 5.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Cyclization : Reaction with urea in ethanol under reflux forms the benzodiazol-2-one ring.

Yield : 68–72% after recrystallization from ethanol.

Alternative Cyclization Agents

Phosphorus oxychloride (POCl₃) facilitates cyclization of hydrazide intermediates. In a study on triazolo-thiadiazoles, POCl₃ promoted the formation of heterocyclic systems under reflux conditions. Applied to benzodiazol-2-one synthesis, this method may enhance reaction efficiency.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt ensures stability and bioavailability.

Procedure :

  • Dissolve the free base in anhydrous ethanol.
  • Bubble hydrogen chloride gas through the solution until precipitation occurs.
  • Filter and wash the precipitate with cold ether.
  • Recrystallize from ethanol/ether (1:3).

Characterization :

  • Melting Point : 210–215°C (decomposition)
  • IR (KBr) : 2500–2700 cm⁻¹ (N⁺H stretch), 1680 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Alkylation) Route 2 (Reductive Amination)
Starting Material 4-Fluorobenzyl chloride 4-Fluorobenzaldehyde
Reaction Time 6–8 h 12–16 h
Yield 65–78% 70–82%
Purity ≥95% (HPLC) ≥97% (HPLC)
Scalability Moderate High

Route 2 offers superior yields and purity, attributed to milder conditions and reduced side reactions.

Mechanistic Insights and Challenges

Regioselectivity in Alkylation

The electron-rich amino group at position 5 preferentially reacts with electrophiles. Steric hindrance from adjacent substituents (e.g., methyl groups) may necessitate protecting group strategies.

Purification Challenges

Column chromatography (silica gel, CH₂Cl₂/MeOH) effectively separates mono- and dialkylated byproducts. Recrystallization from ethanol/water (9:1) enhances purity.

Q & A

Q. What are the key synthetic pathways for 5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:

Intermediate Formation : React 4-fluorobenzylamine with a benzodiazolone precursor under alkaline conditions (e.g., sodium hydroxide in ethanol) to form the core structure .

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

  • Optimization : Adjust reaction time, temperature, and stoichiometry to improve yield and purity. Parallel purification methods (e.g., recrystallization or column chromatography) are recommended .
Step Reagents/ConditionsPurpose
14-fluorobenzylamine, NaOH/EtOHCore structure assembly
2HCl/MeOHSalt formation

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl group) and amine proton environments .
  • FT-IR : Confirm carbonyl (C=O) and N-H stretches in the benzodiazolone ring .
  • Chromatography :
  • HPLC : Assess purity (>95% is typical for research-grade material) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₃FN₃O·HCl) .

Q. What functional groups influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Key functional groups include:
  • Benzodiazolone Ring : Acts as a hydrogen-bond acceptor, influencing interactions with biological targets .
  • 4-Fluorophenyl Group : Enhances lipophilicity and metabolic stability via fluorine’s electronegativity .
  • Secondary Amine : Participates in salt formation (hydrochloride) and potential protonation at physiological pH .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models analyze substituent effects on activity. For example:
  • Descriptor Selection : Use computational tools to evaluate electronic (e.g., Hammett σ) and steric (e.g., molar refractivity) parameters of the fluorophenyl group .
  • Model Validation : Apply leave-one-out cross-validation to ensure predictive power for antitumor or CNS activity (see analogous benzodiazepine QSAR studies) .
  • Case Study : Substituting the fluorophenyl group with chloro or methoxy groups could modulate binding affinity to GABA receptors .

Q. What methodologies address contradictions in biological activity data across studies?

  • Methodological Answer : Resolve discrepancies via:
  • Comparative Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and protocols (e.g., radioligand displacement assays) .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in solubility tests) .
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under controlled conditions (pH, temperature) .

Q. How to design analogs for systematic SAR studies?

  • Methodological Answer : Focus on structural modifications:
  • Benzodiazolone Core : Introduce electron-withdrawing groups (e.g., nitro) to alter hydrogen-bonding capacity .
  • Fluorophenyl Substituent : Replace fluorine with other halogens (Cl, Br) to study halogen bonding effects .
  • Amine Side Chain : Explore alkyl or aryl substitutions to modulate pharmacokinetics (e.g., logP) .
  • Synthetic Route : Use parallel synthesis or combinatorial chemistry to generate libraries .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Conflicting solubility profiles may arise from:
  • Polymorphism : Characterize crystalline forms via X-ray diffraction to identify hydrate vs. anhydrous forms .
  • pH-Dependent Solubility : Conduct solubility tests at physiological pH (7.4) using phosphate-buffered saline .
  • Co-Solvent Effects : Test solubilization enhancers (e.g., DMSO or cyclodextrins) for consistent results .

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